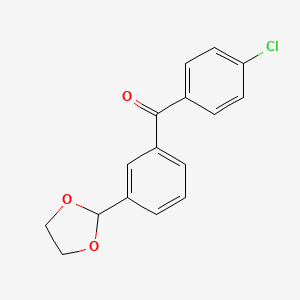
4-Methoxy-3-pyrrol-1-YL-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-pyrrol-1-yl-benzoic acid is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol This compound features a methoxy group attached to a benzoic acid moiety, with a pyrrole ring substituent at the meta position relative to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-pyrrol-1-yl-benzoic acid typically involves the condensation of a methoxy-substituted benzaldehyde with a pyrrole derivative under acidic or basic conditions. One common method includes the use of 4-methoxybenzaldehyde and pyrrole in the presence of a catalyst such as iron(III) chloride, followed by oxidation to form the benzoic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-pyrrol-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-3-pyrrol-1-yl-benzoic acid.
Reduction: The carboxyl group can be reduced to an aldehyde or alcohol under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3-pyrrol-1-yl-benzoic acid.
Reduction: 4-Methoxy-3-pyrrol-1-yl-benzyl alcohol.
Substitution: 4-Amino-3-pyrrol-1-yl-benzoic acid (if an amine is used as the nucleophile).
Scientific Research Applications
4-Methoxy-3-pyrrol-1-yl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-pyrrol-1-yl-benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrrole ring system is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-pyrrol-1-yl-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Amino-3-pyrrol-1-yl-benzoic acid: Similar structure but with an amino group instead of a methoxy group.
4-Methoxy-3-pyrrol-1-yl-benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a carboxyl group.
Uniqueness
4-Methoxy-3-pyrrol-1-yl-benzoic acid is unique due to the presence of both a methoxy group and a pyrrole ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-3-pyrrol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHEOVFMRNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














